Ripk1-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

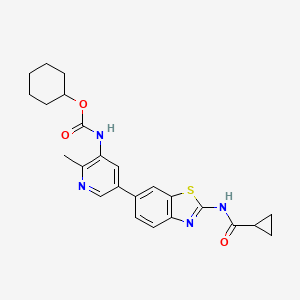

Molecular Formula |

C24H26N4O3S |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

cyclohexyl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methyl-3-pyridinyl]carbamate |

InChI |

InChI=1S/C24H26N4O3S/c1-14-20(27-24(30)31-18-5-3-2-4-6-18)11-17(13-25-14)16-9-10-19-21(12-16)32-23(26-19)28-22(29)15-7-8-15/h9-13,15,18H,2-8H2,1H3,(H,27,30)(H,26,28,29) |

InChI Key |

NIWSSTRNVNHTMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Ripk1-IN-12: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, orchestrating signaling pathways that control inflammation, apoptosis, and necroptosis. The kinase activity of RIPK1 is a key driver of inflammatory cell death, making it a compelling therapeutic target for a range of human diseases, including inflammatory disorders and neurodegenerative conditions. Ripk1-IN-12 is a potent and specific inhibitor of RIPK1 kinase activity, offering a valuable tool for dissecting RIPK1-mediated signaling and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through cellular assays that measure its ability to inhibit necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.

| Parameter | Cell Line | Species | Value | Assay Type | Reference |

| EC50 | HT-29 | Human | 1.6 nM | Necroptosis Inhibition | [1] |

| EC50 | L929 | Mouse | 2.9 nM | Necroptosis Inhibition | [1] |

Table 1: Cellular Potency of this compound. The half-maximal effective concentration (EC50) values demonstrate the potent inhibition of necroptosis by this compound in both human and murine cell lines.

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound functions as a direct inhibitor of the kinase activity of RIPK1. By binding to the kinase domain, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream substrates, thereby blocking the initiation and execution of the necroptotic cell death program.

The RIPK1 Signaling Hub

RIPK1 is a central component of several signaling complexes that determine cell fate in response to extracellular stimuli, most notably Tumor Necrosis Factor alpha (TNFα).

-

Complex I (Pro-survival): Upon TNFα binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, consisting of TNFR1, TRADD, TRAF2, cIAP1/2, and RIPK1. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit other proteins that activate the NF-κB and MAPK signaling pathways, leading to the transcription of pro-survival and pro-inflammatory genes. The kinase activity of RIPK1 is not required for this scaffolding function.

-

Complex IIa (Apoptotic): Under conditions where cIAP1/2 are depleted or inhibited, deubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic complex (Complex IIa) with FADD and Caspase-8. This leads to the activation of Caspase-8 and initiation of apoptosis.

-

Complex IIb (Necroptotic - "Necrosome"): When Caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their RIP Homotypic Interaction Motifs (RHIMs) to form a complex known as the necrosome. This interaction leads to the phosphorylation and activation of RIPK3 by RIPK1. Activated RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.

This compound specifically targets the kinase activity of RIPK1, thereby preventing the formation and activation of the necrosome (Complex IIb) and subsequent necroptotic cell death.

Signaling Pathway Diagrams

Caption: RIPK1 Signaling Pathways and the Point of Intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other RIPK1 inhibitors.

Cellular Necroptosis Inhibition Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

Cell Line: HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma).

Materials:

-

HT-29 or L929 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

TNFα (human or mouse, as appropriate)

-

Smac mimetic (e.g., Birinapant or BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH release assay kit)

-

96-well plates

Protocol:

-

Seed HT-29 or L929 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for 1-2 hours.

-

To induce necroptosis, add a combination of TNFα, a Smac mimetic, and z-VAD-fmk to the wells. Optimal concentrations should be determined empirically for each cell line (a common starting point for HT-29 cells is 100 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk).

-

Include appropriate controls: untreated cells (100% viability), and cells treated with the necroptosis-inducing cocktail without any inhibitor (0% protection).

-

Incubate for 18-24 hours.

-

Measure cell viability using a chosen reagent according to the manufacturer's instructions.

-

Calculate the percentage of necroptosis inhibition for each inhibitor concentration and determine the EC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the Cellular Necroptosis Inhibition Assay.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This biochemical assay directly measures the kinase activity of recombinant RIPK1 and its inhibition by compounds like this compound.

Materials:

-

Recombinant human RIPK1 (kinase domain)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Luminometer

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, ATP, and the MBP substrate.

-

Add serial dilutions of this compound to the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding recombinant RIPK1 enzyme.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for ATP consumption and ADP production.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

FADD Immunoprecipitation to Detect RIPK1 Activation

This assay is used to assess the formation of Complex IIa or IIb and the activation state of RIPK1 within these complexes.

Materials:

-

Cells of interest (e.g., HT-29, Jurkat)

-

Stimulating agents (e.g., TNFα, Smac mimetic, z-VAD-fmk)

-

Lysis buffer (e.g., NP-40 based buffer) with protease and phosphatase inhibitors

-

Anti-FADD antibody

-

Protein A/G magnetic beads

-

Antibodies for Western blotting (e.g., anti-RIPK1, anti-phospho-RIPK1 (Ser166), anti-Caspase-8)

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Treat cells with the desired stimuli to induce the formation of Complex II. Pre-treat with this compound to assess its effect on complex formation and RIPK1 phosphorylation.

-

Lyse the cells on ice with a non-denaturing lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-FADD antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform Western blotting with antibodies against RIPK1, phospho-RIPK1 (Ser166), and Caspase-8 to detect their presence and activation state within the FADD-containing complex.

Conclusion

This compound is a highly potent inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway. Its mechanism of action is centered on the direct inhibition of RIPK1 autophosphorylation and the subsequent activation of the necrosome. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other RIPK1 inhibitors, facilitating further research into the therapeutic potential of targeting RIPK1 in a variety of disease contexts. The provided diagrams offer a clear visual representation of the complex signaling pathways involved and the specific point of intervention for this compound. This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of RIPK1 biology and developing novel therapeutics.

References

The Role of Ripk1-IN-12 in Necroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of Ripk1-IN-12, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in the context of necroptosis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on inflammatory and cell death-related diseases.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, development, and the host defense against pathogens. Unlike apoptosis, which is a non-inflammatory, "silent" form of cell death, necroptosis is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells.

The signaling pathway of necroptosis is primarily mediated by a core set of proteins: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL). Under specific conditions, such as the inhibition of caspase-8, the kinase activity of RIPK1 is a critical initiating event. Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome. Subsequently, activated RIPK3 phosphorylates MLKL, inducing its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. Given its central role in initiating necroptosis, RIPK1 has emerged as a key therapeutic target for a range of inflammatory and neurodegenerative diseases.

This compound: A Potent and Selective Inhibitor of RIPK1

This compound is a novel, potent, and highly selective small-molecule inhibitor of RIPK1 kinase activity. It has demonstrated significant efficacy in blocking necroptosis in both human and mouse cell lines. The high potency and selectivity of this compound make it a valuable tool for studying the intricate role of RIPK1 in necroptosis and a promising candidate for further therapeutic development.

Mechanism of Action

This compound functions as a direct inhibitor of the kinase activity of RIPK1. By binding to RIPK1, it prevents the autophosphorylation of RIPK1, a crucial step for its activation and the subsequent recruitment and phosphorylation of RIPK3. This inhibition effectively blocks the formation of the necrosome and the downstream signaling cascade that leads to MLKL-mediated cell membrane disruption. Consequently, this compound prevents necroptotic cell death and the associated release of pro-inflammatory molecules.

Quantitative Data on this compound and Other RIPK1 Inhibitors

The following tables summarize the in vitro potency of this compound in comparison to other well-characterized RIPK1 inhibitors. This data is essential for comparing the efficacy of different compounds and for designing experiments.

Table 1: In Vitro Potency of this compound

| Compound | Cell Line | Assay Type | EC50 (nM) |

| This compound | HT-29 (Human) | Necroptosis Inhibition | 1.6[1] |

| This compound | L929 (Mouse) | Necroptosis Inhibition | 2.9[1] |

Table 2: Comparative In Vitro Potency of Selected RIPK1 Inhibitors

| Compound | Cell Line | Assay Type | IC50/EC50 (nM) |

| Necrostatin-1 (Nec-1) | Jurkat | Necroptosis Inhibition | 490 |

| Necrostatin-1s (Nec-1s) | U937 | Necroptosis Inhibition | 50 |

| GSK'872 | - | RIPK3 Kinase Assay | 1.3 |

| GSK'963 | L929 (Mouse) | Necroptosis Inhibition | 1 |

| GSK'963 | U937 (Human) | Necroptosis Inhibition | 4 |

| GSK2982772 | - | RIPK1 Kinase Assay | 16 |

| RIPA-56 | HT-29 (Human) | Necroptosis Inhibition | 28 |

| RIPA-56 | L929 (Mouse) | Necroptosis Inhibition | 27 |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core necroptosis pathway and a general workflow for evaluating RIPK1 inhibitors.

Caption: The core signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound in inhibiting necroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound and other RIPK1 inhibitors in necroptosis.

Disclaimer: The detailed experimental protocols specifically for this compound from its primary publication (Li et al., Eur J Med Chem. 2022, 228:114036) were not publicly accessible at the time of this writing. The following are detailed, generalized protocols based on established methods in the field for studying necroptosis and RIPK1 inhibitors.

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes how to induce necroptosis in a human colon adenocarcinoma cell line (HT-29) and assess the inhibitory effect of compounds like this compound.

Materials:

-

HT-29 cells

-

DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Human TNFα (Tumor Necrosis Factor-alpha)

-

SMAC mimetic (e.g., Birinapant or SM-164)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound or other test compounds

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Pre-treatment: Prepare serial dilutions of this compound or other test compounds in complete medium. Remove the old medium from the cells and add 50 µL of the compound dilutions to the respective wells. Incubate for 1-2 hours.

-

Necroptosis Induction: Prepare a 2X induction cocktail containing human TNFα (final concentration 20 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) in complete medium.

-

Add 50 µL of the 2X induction cocktail to each well (except for the vehicle control wells).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value of the inhibitor.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necroptosis.

Materials:

-

Supernatant from the In Vitro Necroptosis Induction and Inhibition Assay (or a parallel experiment)

-

LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)

-

96-well assay plate

-

Microplate reader capable of measuring absorbance

Procedure:

-

Sample Collection: After the incubation period in the necroptosis induction assay, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well assay plate.

-

Assay Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity. Plot the dose-response curve to determine the EC50 of the inhibitor.

Western Blot Analysis of Necroptosis Markers

This protocol is for detecting the phosphorylation of key necroptosis proteins (RIPK1, RIPK3, and MLKL) as a direct measure of necrosome activation and its inhibition.

Materials:

-

Cells treated as in the necroptosis induction assay (scaled up to 6-well plates)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-RIPK1 (Ser166)

-

Rabbit anti-phospho-RIPK3 (Ser227)

-

Rabbit anti-phospho-MLKL (Ser358)

-

Antibodies for total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH or β-actin)

-

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal protein loading.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity, demonstrating significant promise as a tool for investigating the role of necroptosis in various diseases. Its efficacy in blocking necroptotic cell death in both human and mouse cell lines, as evidenced by the low nanomolar EC50 values, positions it as a valuable compound for preclinical research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting RIPK1 with inhibitors like this compound in the context of inflammatory and degenerative disorders. Further investigation into its in vivo efficacy and safety profile will be crucial in advancing this compound towards clinical applications.

References

An In-Depth Technical Guide on the Target Specificity and Selectivity of Ripk1-IN-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Ripk1-IN-12, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the quantitative biochemical and cellular data, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular stress responses, playing a central role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. The kinase activity of RIPK1 is a key driver of these processes, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This compound has emerged as a potent and selective small molecule inhibitor of RIPK1, demonstrating significant promise in preclinical studies. This guide serves to consolidate the key technical data surrounding its target engagement and selectivity profile.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against its primary target, RIPK1, as well as its activity in cellular models of necroptosis.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value (nM) | Reference |

| RIPK1 | Binding Assay | Kd | 9.2 | [1] |

| RIPK3 | Binding Assay | Kd | >10,000 | [1] |

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates a higher binding affinity.

Table 2: Cellular Activity of this compound in Necroptosis Models

| Cell Line | Species | Assay | Metric | Value (nM) | Reference |

| HT-29 | Human | Necroptosis Inhibition | EC50 | 1.6 | [2] |

| L929 | Mouse | Necroptosis Inhibition | EC50 | 2.9 | [2] |

| HT-29 | Human | Necroptosis Inhibition | EC50 | 17 | [1] |

| Mouse Cells | Mouse | Necroptosis Inhibition | EC50 | 30 | [1] |

EC50: Half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response.

Signaling Pathways and Experimental Workflows

RIPK1-Mediated Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade, which is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα).

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biochemical Kinase Assay

The following diagram outlines the typical workflow for determining the biochemical potency of an inhibitor like this compound against its target kinase.

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Experimental Workflow for Cellular Necroptosis Assay

The following diagram illustrates the steps involved in assessing the efficacy of this compound in a cell-based necroptosis assay.

Caption: A standard workflow for a cellular necroptosis inhibition assay.

Detailed Experimental Protocols

RIPK1 Kinase Inhibition Assay (Biochemical)

This protocol is a generalized representation based on common practices for measuring kinase inhibition.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human RIPK1 enzyme to the desired concentration in kinase buffer.

-

Prepare a stock solution of myelin basic protein (MBP) substrate in kinase buffer.

-

Prepare a stock solution of ATP in kinase buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure :

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the diluted RIPK1 enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and MBP substrate to each well.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Signal Detection :

-

Detect the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves adding a reagent to convert the remaining ATP to light, and then a second reagent to convert the produced ADP to light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Necroptosis Inhibition Assay

This protocol is a generalized method for assessing the ability of an inhibitor to block necroptosis in a cellular context.

-

Cell Culture and Seeding :

-

Culture human colorectal adenocarcinoma HT-29 cells or mouse fibrosarcoma L929 cells in the recommended growth medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).

-

-

Induction of Necroptosis :

-

Prepare a necroptosis-inducing cocktail. For HT-29 cells, this typically consists of human TNFα, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk). For L929 cells, TNFα alone can be sufficient.

-

Add the necroptosis-inducing cocktail to the wells containing the cells and compound.

-

-

Incubation and Viability Measurement :

-

Incubate the plates for a period of 24 to 48 hours at 37°C in a CO₂ incubator.

-

Assess cell viability using a suitable method:

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega): Measures ATP levels, which correlate with the number of viable cells.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

-

Data Analysis :

-

Normalize the viability data to the vehicle-treated control (100% viability) and the necroptosis-induced control (0% protection).

-

Plot the percentage of protection against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

-

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. Biochemical assays demonstrate its strong binding affinity for RIPK1 with excellent selectivity over the related kinase RIPK3.[1] This biochemical potency translates effectively into cellular activity, where this compound potently inhibits necroptosis in both human and mouse cell lines at low nanomolar concentrations.[2] The data presented in this guide underscore the potential of this compound as a valuable research tool for studying RIPK1-mediated signaling and as a promising therapeutic candidate for the treatment of inflammatory and necroptosis-driven diseases. Further investigation into its broader kinome selectivity and in vivo efficacy is warranted.

References

An In-depth Technical Guide to Ripk1-IN-12: Structure, Properties, and Experimental evaluation

This technical guide provides a comprehensive overview of Ripk1-IN-12, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor of RIPK1 with a CAS Number of 2173556-92-6.[1] Its chemical formula is C24H26N4O3S, corresponding to a molecular weight of 450.55 g/mol . While the detailed chemical structure and IUPAC name are proprietary and typically disclosed in patent literature or specific publications, the elemental composition provides a basis for its characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2173556-92-6 | [1] |

| Molecular Formula | C24H26N4O3S | Vendor Information |

| Molecular Weight | 450.55 g/mol | Vendor Information |

| IUPAC Name | Not Publicly Available | - |

| SMILES | Not Publicly Available | - |

| Solubility | Not Publicly Available | - |

| Permeability | Not Publicly Available | - |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of RIPK1, a critical kinase involved in the regulation of cellular necroptosis, a form of programmed cell death.[1] The inhibition of RIPK1 by this compound effectively blocks the necroptotic signaling cascade.

The primary mechanism of action involves the binding of this compound to RIPK1, which prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of downstream signaling molecules, RIPK3 and MLKL. This disruption of the necrosome complex formation ultimately inhibits the execution of necroptotic cell death. The precise binding mode of this compound to the RIPK1 kinase domain, whether it is an ATP-competitive or an allosteric inhibitor, is detailed in the primary scientific literature.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Species | EC50 (nM) | Source |

| Necroptosis Inhibition | HT-29 | Human | 1.6 | [1] |

| Necroptosis Inhibition | L929 | Mouse | 2.9 | [1] |

| RIPK1 Kinase Inhibition (IC50) | - | - | Not Publicly Available | - |

| RIPK1 Binding Affinity (Ki/Kd) | - | - | Not Publicly Available | - |

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway and Inhibition

The following diagram illustrates the canonical TNF-alpha induced necroptosis pathway and the point of intervention by this compound.

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating RIPK1 Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a RIPK1 inhibitor like this compound.

Caption: A generalized experimental workflow for the development of RIPK1 inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key assays used in the characterization of RIPK1 inhibitors. The specific conditions for this compound can be found in the primary literature.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x RIPK1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (MBP and ATP).

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Necroptosis Inhibition Assay (HT-29 Cells)

This assay measures the ability of a compound to protect cells from induced necroptosis.

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Test compound (this compound)

-

96-well clear-bottom white plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted compound or vehicle for 1 hour.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Pharmacokinetic and In Vivo Data

Detailed pharmacokinetic and in vivo efficacy data for this compound are available in the primary scientific literature. This typically includes parameters such as clearance, volume of distribution, half-life, and oral bioavailability in preclinical species, as well as efficacy in disease models like systemic inflammatory response syndrome (SIRS).

Table 3: Pharmacokinetic Parameters of this compound (Species: Not Publicly Available)

| Parameter | Value | Units |

| Clearance (CL) | Not Publicly Available | mL/min/kg |

| Volume of Distribution (Vdss) | Not Publicly Available | L/kg |

| Terminal Half-life (t1/2) | Not Publicly Available | h |

| Oral Bioavailability (F%) | Not Publicly Available | % |

Conclusion

This compound is a potent and specific inhibitor of RIPK1 with low nanomolar activity in cellular necroptosis assays. Its promising in vitro profile warrants further investigation into its pharmacokinetic properties and in vivo efficacy for the potential treatment of inflammatory and neurodegenerative diseases where RIPK1-mediated necroptosis is implicated. For more detailed information, including its synthesis and comprehensive biological data, please refer to the primary scientific publication: Li Z, et al. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. Eur J Med Chem. 2022, 228:114036.[1]

References

Ripk1-IN-12: A Technical Guide for the Investigation of Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a spectrum of inflammatory diseases. This technical guide provides an in-depth overview of Ripk1-IN-12, a potent and selective inhibitor of RIPK1, as a tool for studying and potentially treating these pathologies. This document details the mechanism of action of RIPK1, the preclinical data supporting the therapeutic potential of RIPK1 inhibition, and detailed experimental protocols for the evaluation of this compound and similar molecules. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize RIPK1 inhibitors in their studies of inflammatory diseases.

Introduction to RIPK1 and its Role in Inflammation

RIPK1 is a multifaceted protein that functions as a key signaling node in cellular responses to various stimuli, including tumor necrosis factor (TNF). It plays a dual role, acting as a scaffold for the formation of pro-survival and pro-inflammatory signaling complexes, and as an active kinase that can trigger programmed cell death pathways, namely apoptosis and necroptosis.[1][2][3][4][5] The kinase activity of RIPK1 is intricately linked to the induction of inflammation, not only through the release of damage-associated molecular patterns (DAMPs) from dying cells but also by directly mediating the expression of inflammatory genes.[3][4] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[3]

This compound and Other RIPK1 Inhibitors

This compound is a potent inhibitor of RIPK1 that has demonstrated significant efficacy in blocking necroptosis in both human and mouse cell lines. Due to the extensive research and clinical evaluation of other RIPK1 inhibitors, such as GSK2982772, this guide will also reference data from these analogous compounds to provide a broader context for the therapeutic potential of targeting RIPK1.

Quantitative Data on RIPK1 Inhibitors

The following tables summarize the in vitro and in vivo activities of this compound and the well-characterized RIPK1 inhibitor, GSK2982772.

Table 1: In Vitro Activity of RIPK1 Inhibitors

| Compound | Assay | Cell Line | Species | Endpoint | Value |

| This compound | Necroptosis | HT-29 | Human | EC50 | 1.6 nM |

| This compound | Necroptosis | L929 | Mouse | EC50 | 2.9 nM |

| GSK2982772 | RIPK1 Kinase Activity | - | Human | IC50 | 16 nM |

| GSK2982772 | RIPK1 Kinase Activity | - | Monkey | IC50 | 20 nM |

| GSK2982772 | Kinase Selectivity | - | Human | >1000-fold vs. 339 kinases | at 10 µM |

| GSK2982772 | hERG Inhibition | HEK-293 | Human | IC50 | 195 µM |

| GSK2982772 | hPXR Activation | - | Human | EC50 | 13 µM |

Table 2: In Vivo Efficacy of GSK2982772 in a Mouse Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

| Dose (mg/kg, oral) | Protection from Temperature Loss (%) |

| 3 | 13 |

| 10 | 63 |

| 50 | 93 |

Signaling Pathways Involving RIPK1

RIPK1 is a central player in multiple signaling cascades initiated by TNF receptor 1 (TNFR1). The cellular outcome is determined by a complex interplay of post-translational modifications and protein-protein interactions.

Caption: RIPK1 Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of RIPK1 inhibitors.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits for measuring RIPK1 kinase activity.

Materials:

-

Recombinant human RIPK1 (e.g., BPS Bioscience, Cat# 100340)

-

Myelin Basic Protein (MBP) substrate

-

5x Kinase Assay Buffer

-

ATP

-

DTT (optional)

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

-

96-well white plates

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. If desired, add DTT to the 1x buffer to a final concentration of 1 mM.

-

Prepare the master mixture containing 5x Kinase Assay Buffer, ATP (final concentration 10 µM), and MBP substrate.

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should be ≤1%.

-

-

Assay Plate Setup:

-

Add 12.5 µL of the master mixture to each well of a 96-well plate.

-

Add 2.5 µL of the inhibitor solution to the "Test Inhibitor" wells.

-

Add 2.5 µL of inhibitor buffer (e.g., 10% DMSO in aqueous solution) to the "Positive Control" and "Blank" wells.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

-

Enzyme Reaction:

-

Dilute RIPK1 enzyme to 10 ng/µL in 1x Kinase Assay Buffer.

-

Initiate the reaction by adding 10 µL of diluted RIPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Mix the plate gently and incubate at 30°C for 50 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

-

Incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 45 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the "Blank" values from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Necroptosis Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and its inhibition by this compound.

Materials:

-

HT-29 cells (ATCC® HTB-38™)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNFα (e.g., PeproTech, Cat# 300-01A)

-

Smac mimetic (e.g., Birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound or other test inhibitors

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7570)

-

96-well opaque-walled plates

Procedure:

-

Cell Seeding:

-

Seed HT-29 cells in a 96-well opaque-walled plate at a density of 10,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the inhibitor for 1 hour.

-

-

Induction of Necroptosis:

-

Prepare a cocktail of TNFα (final concentration 20 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM) in cell culture medium.

-

Add the necroptosis-inducing cocktail to the wells.

-

Incubate for 24 hours at 37°C.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control wells (100% viability) and wells with necroptosis induction alone (0% protection).

-

Calculate the percent protection for each inhibitor concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines a general procedure for inducing arthritis in mice and evaluating the therapeutic efficacy of a RIPK1 inhibitor.

Animals:

-

DBA/1J mice (male, 8-10 weeks old)

Materials:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound or a suitable analog (e.g., GSK2982772) formulated for oral administration

-

Vehicle control

Procedure:

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Emulsify bovine CII in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Day 21 (Booster Immunization): Emulsify bovine CII in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Treatment:

-

Begin treatment on Day 21, or upon the first signs of arthritis (prophylactic or therapeutic regimen, respectively).

-

Administer this compound or vehicle control orally, once or twice daily, at predetermined doses (e.g., 10, 30, 100 mg/kg for a compound like GSK2982772).

-

Continue treatment for a specified period (e.g., 14-21 days).

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of each hind paw using a caliper.

-

Histopathology (at study termination): Collect ankle and knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

-

Data Analysis:

-

Compare the mean arthritis scores and paw thickness between the inhibitor-treated and vehicle-treated groups over time.

-

Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the treatment effect.

-

Score histological sections for the severity of inflammation and joint damage.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel RIPK1 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics [frontiersin.org]

- 3. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Biological Activity of Ripk1-IN-12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the biological activity of Ripk1-IN-12, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound, offering valuable insights for researchers in the fields of inflammation, neurodegenerative diseases, and oncology.

Introduction to this compound

This compound is a small molecule inhibitor targeting the kinase activity of RIPK1, a critical regulator of cellular necroptosis and inflammation. The inhibition of RIPK1 is a promising therapeutic strategy for a range of human pathologies driven by inflammatory and cell death signaling pathways. This compound has demonstrated potent and selective inhibition of RIPK1-mediated necroptosis in both human and murine cell lines, establishing it as a valuable tool for preclinical research and a potential lead compound for drug development.

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro assays, demonstrating its high potency in inhibiting necroptosis. The half-maximal effective concentration (EC50) values in cellular assays are summarized in the table below.

| Cell Line | Species | Assay Type | EC50 (nM) | Reference |

| HT-29 | Human | Necroptosis Inhibition | 1.6 | [1] |

| L929 | Mouse | Necroptosis Inhibition | 2.9 | [1] |

Signaling Pathways

This compound exerts its biological effects by directly inhibiting the kinase activity of RIPK1, a key signaling node in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNFα stimulation, RIPK1 can initiate distinct downstream signaling cascades leading to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis. This compound specifically blocks the kinase-dependent functions of RIPK1, thereby inhibiting the necroptotic cell death pathway.

Caption: TNFα-induced RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Necroptosis Inhibition Assay

This assay evaluates the ability of this compound to inhibit necroptosis induced in cultured cells.

Cell Lines:

-

HT-29: Human colorectal adenocarcinoma cells.

-

L929: Mouse fibrosarcoma cells.

Reagents:

-

Recombinant human Tumor Necrosis Factor-alpha (TNFα)

-

Pan-caspase inhibitor, z-VAD-FMK

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and antibiotics.

Procedure:

-

Seed HT-29 or L929 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1 hour.

-

Induce necroptosis by adding a combination of TNFα and z-VAD-FMK to the wells. The final concentrations should be optimized for each cell line (e.g., 20 ng/mL TNFα and 20 µM z-VAD-FMK for HT-29).

-

Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Workflow for the cellular necroptosis inhibition assay.

In Vitro Kinase Assay (General Protocol)

While the primary publication for this compound focuses on cellular activity, a general protocol for an in vitro kinase assay to determine the IC50 value against purified RIPK1 is provided below for context.

Reagents:

-

Recombinant human RIPK1 kinase domain

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system.

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well or 384-well plate, add the RIPK1 enzyme, the substrate (MBP), and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for RIPK1.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Caption: General workflow for an in vitro RIPK1 kinase inhibition assay.

Conclusion

This compound is a highly potent inhibitor of RIPK1-mediated necroptosis with nanomolar efficacy in both human and mouse cell lines. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound as a pharmacological tool to investigate the role of RIPK1 in various biological and pathological processes. Further characterization of its in vivo efficacy, pharmacokinetic properties, and selectivity profile will be crucial for its potential translation into a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Ripk1-IN-12 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Ripk1-IN-12 for in vivo studies, based on available data for Ripk1 inhibitors. Due to the limited public information specifically on this compound in vivo use, this document also includes data from closely related and well-characterized Ripk1 inhibitors to provide a framework for experimental design. Researchers should consider this information as a starting point and perform dose-response studies for their specific animal models and disease contexts.

Mechanism of Action

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2][3] RIPK1 acts as a molecular scaffold and has kinase activity, which is crucial for initiating programmed cell death. In response to stimuli like tumor necrosis factor-alpha (TNF-α), RIPK1 can trigger either pro-survival pathways through NF-κB activation or cell death pathways.[4][5][6]

This compound is a potent inhibitor of RIPK1 kinase activity. It has been shown to inhibit necroptosis in human and mouse cell lines with high efficacy, exhibiting EC50 values of 1.6 nM and 2.9 nM, respectively. By inhibiting the kinase function of RIPK1, this compound is expected to block the downstream signaling cascade that leads to necroptotic cell death and inflammation.

Signaling Pathway

The signaling pathway involving Ripk1 is complex and context-dependent. Upon activation by stimuli such as TNF-α binding to its receptor (TNFR1), Ripk1 is recruited to the receptor complex. Here, its function is tightly regulated by post-translational modifications, including ubiquitination and phosphorylation. The kinase activity of Ripk1 is essential for the formation of the necrosome, a protein complex that includes RIPK3 and mixed-lineage kinase domain-like protein (MLKL), which ultimately executes necroptotic cell death by disrupting the plasma membrane.[6][7]

Caption: Simplified Ripk1 signaling pathway upon TNF-α stimulation.

Quantitative Data from In Vivo Studies of Ripk1 Inhibitors

Table 1: In Vivo Dosage and Administration of Ripk1 Inhibitors in Mice

| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |

| GSK547 | Mice | TNF/zVAD-induced shock | 0.01 - 10 mg/kg | Oral | [1] |

| Nec-1s | BALB/c mice | LPS-induced inflammation | 30 mg/kg | Intravenous | [2] |

| RIPA-56 | Mice | Aging | 150 - 300 mg/kg in chow | Oral (in chow) | [3] |

Table 2: Pharmacokinetic Parameters of a Ripk1 Inhibitor (Compound 70) in Rats

Note: Compound 70 is from the same chemical series as this compound (Compound 58) and was highlighted for its in vivo activity in the primary research paper.

| Parameter | Value |

| T1/2 (h) | Moderate |

| Bioavailability | Good (Oral) |

Detailed pharmacokinetic data for this compound is not publicly available. The data for Compound 70 suggests that compounds from this series may have favorable oral bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of Ripk1 inhibitor evaluation in vivo.

Protocol 1: TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice

This model is commonly used to evaluate the efficacy of Ripk1 inhibitors in an acute, systemic inflammation setting.

Objective: To assess the protective effect of a Ripk1 inhibitor against TNF-α-induced lethal shock.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Recombinant murine TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Ripk1 inhibitor (e.g., this compound)

-

Vehicle for inhibitor (e.g., DMSO, PEG400)

-

Sterile saline

-

Rectal thermometer

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Inhibitor Preparation: Dissolve the Ripk1 inhibitor in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.

-

Inhibitor Administration: Administer the Ripk1 inhibitor or vehicle to the mice via the desired route (e.g., oral gavage or intravenous injection). The pre-treatment time will depend on the pharmacokinetic properties of the inhibitor (typically 30-60 minutes before TNF-α challenge).

-

TNF-α/z-VAD-FMK Challenge: Prepare a solution of TNF-α and z-VAD-FMK in sterile saline. Inject the mice with a lethal dose of this solution (e.g., intraperitoneally).

-

Monitoring: Monitor the mice for signs of hypothermia by measuring rectal temperature at regular intervals (e.g., every hour for 6-8 hours). Survival should be monitored for at least 24-48 hours.

-

Data Analysis: Compare the survival rates and changes in body temperature between the vehicle-treated and inhibitor-treated groups.

Caption: Workflow for the TNF-induced SIRS model in mice.

Protocol 2: Lipopolysaccharide (LPS)-induced Endotoxemia Model in Mice

This model is used to study the role of Ripk1 in bacterial-induced systemic inflammation.

Objective: To evaluate the effect of a Ripk1 inhibitor on LPS-induced inflammation.

Materials:

-

Male C57BL/6 or BALB/c mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Ripk1 inhibitor (e.g., this compound)

-

Vehicle for inhibitor

-

Sterile saline

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Blood collection supplies

Procedure:

-

Acclimatization and Inhibitor Preparation: Follow steps 1 and 2 from Protocol 1.

-

Inhibitor Administration: Administer the Ripk1 inhibitor or vehicle to the mice.

-

LPS Challenge: Inject the mice with a sub-lethal dose of LPS (e.g., intraperitoneally).

-

Blood Collection: At a specified time point after LPS injection (e.g., 1.5-2 hours for peak cytokine response), collect blood samples via cardiac puncture or tail vein bleeding.

-

Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of pro-inflammatory cytokines using ELISA.

-

Data Analysis: Compare the cytokine levels between the vehicle-treated and inhibitor-treated groups.

Caption: Workflow for the LPS-induced endotoxemia model in mice.

Considerations for In Vivo Studies with this compound

-

Dose-Response Studies: It is crucial to perform a dose-finding study to determine the optimal dose of this compound for the specific animal model and disease being investigated.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the PK/PD relationship of this compound is essential for designing effective dosing regimens. This includes determining its half-life, bioavailability, and the duration of target engagement.

-

Vehicle Selection: The choice of vehicle for dissolving this compound should be carefully considered to ensure solubility and minimize toxicity.

-

Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) will depend on the experimental design and the pharmacokinetic properties of the compound.

-

Toxicity: Preliminary toxicity studies should be conducted to assess the safety profile of this compound at the intended doses.

Disclaimer: The information provided in these application notes is for research purposes only. The specific dosages and protocols for this compound should be determined by the individual researcher based on empirical data. Always consult the primary literature for the most accurate and up-to-date information.

References

- 1. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 3. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]

- 4. researchgate.net [researchgate.net]

- 5. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Ripk1-IN-12 in Neurodegenerative Disease Research

A Note on the Ripk1 Inhibitor: A comprehensive search of scientific literature and public databases did not yield specific information on a compound named "Ripk1-IN-12." It is possible that this is a novel, pre-publication, or internal compound designation. The following application notes and protocols are based on the extensive research and application of other well-characterized, potent, and selective RIPK1 inhibitors, such as Necrostatin-1s (Nec-1s), which are widely used to study the role of RIPK1 in neurodegenerative diseases. The principles, pathways, and experimental methodologies described herein are directly applicable to the study of any potent and selective RIPK1 kinase inhibitor in this context.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of human diseases, including neurodegenerative disorders.[1][2][3] RIPK1 is a serine/threonine kinase that functions as a central node in cellular stress and survival pathways, particularly downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[1][4] Its kinase activity can trigger two distinct forms of programmed cell death: apoptosis and a regulated form of necrosis known as necroptosis.[4][5] Furthermore, RIPK1 activity is deeply implicated in promoting neuroinflammatory responses, primarily through the activation of microglia and astrocytes.[4][6][7][8]

In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), dysregulation of RIPK1 signaling is a common pathological feature.[9][10][11] Elevated RIPK1 activity has been linked to neuronal loss, axonal degeneration, and the persistent neuroinflammation that drives disease progression.[1][12][13] Therefore, small molecule inhibitors of RIPK1's kinase function represent a promising therapeutic strategy to mitigate these detrimental processes. This document provides detailed application notes and protocols for utilizing a selective RIPK1 inhibitor to investigate and potentially modulate neurodegenerative pathologies.

Mechanism of Action of RIPK1 Kinase Inhibitors

RIPK1's function is determined by its post-translational modifications, primarily ubiquitination and phosphorylation.[2][11] In response to stimuli like TNFα binding to TNFR1, RIPK1 is recruited to form Complex I at the cell membrane. Here, it is polyubiquitinated, which promotes the activation of the NF-κB signaling pathway, leading to the transcription of pro-survival and pro-inflammatory genes.[5][14]

However, under conditions where components of Complex I are altered or inhibited, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II.[4][5] The kinase activity of RIPK1 is essential for the formation and activation of this complex.

-

RIPK1-Dependent Apoptosis (RDA): In the presence of active Caspase-8, Complex IIa forms, leading to apoptosis.[4]

-

Necroptosis: When Caspase-8 is inhibited or absent, RIPK1 auto-phosphorylates and recruits RIPK3 to form the necrosome (Complex IIb).[4][15] RIPK1 then phosphorylates RIPK3, which in turn phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[16] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), thereby propagating inflammation.[2][16]

Selective RIPK1 kinase inhibitors, such as Necrostatin-1s, are designed to bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic and apoptotic pathways.[2][12][17] This inhibition effectively blocks necroptosis and reduces RIPK1-mediated inflammation without interfering with its pro-survival scaffolding functions in the NF-κB pathway.[18]

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Data Presentation: Efficacy of RIPK1 Inhibitors

The following table summarizes key quantitative data for the representative RIPK1 inhibitor Necrostatin-1s (Nec-1s) from various preclinical studies. This data serves as a reference for designing experiments with new RIPK1 inhibitors like this compound.

| Parameter | Value / Effect | Disease Model | Reference |

| In Vitro Efficacy | |||

| Cytokine Reduction | Reduced production of TNFα and IL-6 from primary microglia stimulated with oligomeric Aβ1-42. | Alzheimer's Disease (Cell Culture) | [19] |

| Neuroprotection | Protected against dopaminergic cell loss induced by the neurotoxin MPTP. | Parkinson's Disease (Cell Culture) | [11] |

| Anti-inflammatory Effect | Reduced expression of iNOS, TNF-α, IL-1β, and IL-6 in LPS-stimulated BV2 microglial cells. | Neuroinflammation (Cell Culture) | [7] |

| In Vivo Efficacy | |||

| Aβ Plaque Reduction | Reduced Aβ plaque burden and insoluble Aβ levels in APP/PS1 mice. | Alzheimer's Disease (Mouse Model) | [9][11][19] |

| Cognitive Improvement | Improved performance on spatial memory tests in APP/PS1 mice. | Alzheimer's Disease (Mouse Model) | [9][11] |

| Dopaminergic Protection | Protected against dopaminergic neuronal cell death and inhibited microglial activation in the MPTP-induced PD mouse model. | Parkinson's Disease (Mouse Model) | [7][20] |

| Axonal Protection | Blocked necroptosis and inflammation, providing an axonal protective strategy in mouse models of ALS. | Amyotrophic Lateral Sclerosis (Mouse Model) | [12] |

| Neuroinflammation | Inhibited microglial activation and proinflammatory gene expression in the brains of LPS-injected mice. | Neuroinflammation (Mouse Model) | [7][20] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of a RIPK1 inhibitor in the context of neurodegenerative diseases.

Protocol 1: In Vitro Microglia Activation Assay

This protocol describes how to assess the anti-inflammatory effects of a RIPK1 inhibitor on lipopolysaccharide (LPS)-stimulated microglial cells.

1. Materials and Reagents:

-

BV2 microglial cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

LPS (from E. coli O111:B4)

-

This compound (or other RIPK1 inhibitor)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for ELISA (e.g., TNF-α, IL-6 kits)

-

Reagents for Western Blot (see Protocol 3)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

2. Cell Culture and Plating:

-

Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed BV2 cells into 12-well plates at a density of 2 x 105 cells/well.[7]

-

Allow cells to adhere and grow for 24 hours.

3. Treatment:

-

Prepare stock solutions of this compound in DMSO. Dilute to final working concentrations in cell culture medium. Note: It is crucial to determine the optimal non-toxic concentration range for the specific inhibitor via a cell viability assay (e.g., MTT or LDH assay) prior to this experiment.

-

Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 7 hours for gene expression, 24 hours for cytokine release).[7]

-

Include the following control groups: Vehicle only, Vehicle + LPS, Inhibitor only.

4. Endpoint Analysis:

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Centrifuge to remove any cell debris.

-

Measure the concentration of secreted cytokines like TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Gene Expression (RT-PCR):

-

Wash cells with PBS and lyse them to extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Analyze the mRNA levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2) using quantitative real-time PCR (qPCR).

-

-

Protein Analysis (Western Blot):

-

Wash cells with cold PBS and lyse them using RIPA buffer.

-

Collect lysates and quantify protein concentration.

-

Proceed with Western Blot analysis as described in Protocol 3 to assess the phosphorylation status of RIPK1, RIPK3, and MLKL.[7]

-

Protocol 2: In Vivo MPTP Model of Parkinson's Disease

This protocol details the use of a RIPK1 inhibitor in a mouse model of Parkinson's Disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

1. Animals and Housing:

-

Male C57BL/6 mice (8-10 weeks old).

-

House animals under a 12h light/dark cycle with ad libitum access to food and water.[7]

2. Experimental Groups:

-

Vehicle Control (Saline)

-

MPTP + Vehicle

-

MPTP + this compound

-

This compound only

3. MPTP and Inhibitor Administration:

-

MPTP Induction: Acutely induce PD-like pathology by administering four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) dissolved in saline, spaced 2 hours apart.[21]

-

Inhibitor Treatment:

-

Dissolve this compound in a suitable vehicle (e.g., DMSO/corn oil).

-

Administer the inhibitor via a chosen route (e.g., i.p. injection or oral gavage) at a predetermined dose.

-

Treatment can be prophylactic (starting before MPTP) or therapeutic (starting after MPTP). A typical regimen might involve daily administration for 7-14 days.

-

4. Behavioral Assessment (e.g., Rotarod Test):

-

Train mice on the rotarod for several days before MPTP administration to establish a baseline.

-

At a set time point after MPTP treatment (e.g., 7 days), test motor coordination by placing mice on the accelerating rotarod and recording the latency to fall.

5. Tissue Collection and Analysis:

-

At the end of the experiment, euthanize the mice via an approved method.

-

Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Harvest brains and post-fix in 4% PFA, then transfer to a sucrose solution for cryoprotection.

-

Section the brains (e.g., at 30 µm thickness) using a cryostat, focusing on the substantia nigra and striatum.

-

Immunohistochemistry (IHC):

-

Neurochemical Analysis (HPLC): For a separate cohort of animals, dissect the striatum from fresh brains and use High-Performance Liquid Chromatography (HPLC) to measure levels of dopamine and its metabolites.

Protocol 3: Western Blotting for RIPK1 Pathway Proteins

This protocol is for detecting the activation of the necroptosis pathway in cell lysates or brain tissue homogenates.

1. Sample Preparation:

-

Cell Lysates: Lyse cells as described in Protocol 1.

-

Tissue Homogenates: Dissect the brain region of interest (e.g., cortex, substantia nigra) on ice. Homogenize in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at high speed at 4°C to pellet debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Phospho-RIPK1 (Ser166)

-

Total RIPK1

-

Phospho-MLKL (Ser358)

-

Total MLKL

-

Loading control (e.g., β-Actin or GAPDH)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a digital imaging system.

-

Quantify band intensity using software like ImageJ, normalizing phosphoproteins to their total protein counterparts and then to the loading control.

Caption: General Experimental Workflow for a RIPK1 Inhibitor.

References

- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From RIPK1 to Necroptosis: Pathogenic Mechanisms in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]